(S)-3-Amino-5-hydroxyindane is a chiral amino alcohol that exhibits significant potential in various scientific applications, particularly in medicinal chemistry and biochemical research. Its structure features a hydroxyl group and an amino group attached to an indane ring, which contributes to its unique properties and biological activities. The compound can be classified as an amino alcohol, a category of compounds integral to metabolic pathways and enzyme functions.
(S)-3-Amino-5-hydroxyindane can be synthesized through several methods, utilizing different starting materials and reaction conditions. The synthesis often involves the use of indane derivatives and amino acids as precursors, showcasing the compound's versatility in organic synthesis.
(S)-3-Amino-5-hydroxyindane is classified under:
The synthesis of (S)-3-Amino-5-hydroxyindane can be achieved through various methodologies, including:
The technical aspects of these synthesis methods include:
(S)-3-Amino-5-hydroxyindane has a molecular formula of . The structure comprises:
Key structural data include:
(S)-3-Amino-5-hydroxyindane participates in various chemical reactions, including:
Reactions are often facilitated by specific catalysts or under controlled conditions to ensure selectivity and yield. Reaction pathways should be explored through mechanistic studies to understand intermediates and products formed during synthesis.
The mechanism of action for (S)-3-Amino-5-hydroxyindane primarily involves its interaction with biological targets due to its functional groups. The hydroxyl group may facilitate hydrogen bonding with enzymes or receptors, while the amino group may participate in ionic interactions.
Research indicates that similar compounds exhibit activity in modulating neurotransmitter systems, suggesting potential applications in neuropharmacology.
Key physical properties include:
Chemical properties include:
Relevant data from studies should include spectroscopic data confirming structure and purity, such as NMR chemical shifts corresponding to functional groups.
(S)-3-Amino-5-hydroxyindane has several scientific uses:
The development of synthetic routes to 3-amino-5-hydroxyindane derivatives emerged from methodologies established for aminoindane scaffolds. Early synthetic approaches relied on Friedel-Crafts acylation for constructing the indane core, followed by nitration/reduction sequences or oxime formation/reduction to introduce the amino group. A critical advancement was the implementation of asymmetric reduction techniques (e.g., chiral catalysts or enzymatic resolution) to access the enantiomerically pure (S)-configuration, essential for precise receptor interactions [4] [10]. These methods often utilized 5-hydroxy- or 5-methoxy-protected indanone precursors, where demethylation yielded the desired 5-hydroxy functionality. Key challenges included controlling regioselectivity during electrophilic aromatic substitution at the 5-position and achieving high enantiomeric excess in the final amine [10].
Early pharmacological screening revealed this compound's distinct monoaminergic profile. Unlike simpler 2-aminoindanes exhibiting primarily serotonin-releasing properties, (S)-3-Amino-5-hydroxyindane demonstrated a balanced interaction with dopaminergic and serotonergic systems. Initial in vitro binding assays indicated moderate-to-high affinity for dopamine D2 receptors and serotonin 5-HT~1A~ receptors, suggesting potential utility in neurological disorders involving dysfunction of these pathways (e.g., Parkinson's disease, depression). Importantly, studies comparing enantiomers highlighted the superior activity and selectivity of the (S)-enantiomer over its (R)-counterpart, underscoring the significance of chiral synthesis [4]. Mechanistic studies indicated its activity profile differed significantly from classical amphetamines, showing reduced neurotoxic potential in serotonergic neurons, a characteristic attributed to its conformational rigidity and lower propensity for vesicular monoamine transporter 2 (VMAT2)-mediated vesicular dopamine depletion [4].
Table 1: Key Early Synthetic Approaches to Aminoindane Derivatives
Core Strategy | Key Steps | Chiral Resolution/Induction | Limitations/Challenges |
---|---|---|---|
Friedel-Crafts Acylation | Cyclization of phenylpropionic acid derivatives | Racemic synthesis + diastereomeric salt resolution | Low overall yield, cumbersome resolution |
Indanone Oxime Reduction | Formation of ketoxime followed by reduction | Use of chiral borane reagents | Mixture of syn/anti oximes, moderate ee |
Asymmetric Hydrogenation | Catalytic hydrogenation of exocyclic double bond | Chiral Rh/Ir complexes | High cost of catalysts, substrate specificity |
Enzymatic Resolution | Hydrolysis/Kinetic resolution of esters/amides | Lipases, esterases | Requires suitable handle, 50% max yield |
The (S)-3-Amino-5-hydroxyindane scaffold has evolved into a privileged structure in CNS drug discovery due to its inherent conformational rigidity, bioisosteric properties relative to catecholamines, and tunable pharmacology. Modern synthetic chemistry focuses on efficient stereoselective routes and diversification:
Structure-Activity Relationship (SAR) studies have delineated critical pharmacophores:
Table 2: Biological Activities of (S)-3-Amino-5-hydroxyindane and Key Derivatives
Derivative (R1 = H unless noted) | Key Structural Modification | Primary Biological Activities (in vitro/in vivo) | Potential Therapeutic Indications |
---|---|---|---|
(S)-3-Amino-5-hydroxyindane | Parent Compound | Moderate D2 agonist, 5-HT~1A~ partial agonist, SERT inhibition | Parkinson's, Depression |
(S)-3-(N,N-Dipropylamino)-5-OH-indane | N,N-Dipropyl | Potent D2/D3 agonist, reduced 5-HT~1A~ interaction | Parkinson's, Restless Legs Syndrome |
(S)-3-(Aminomethyl)-5-OH-indane | CH~2~NH~2~ at N-position | Enhanced SERT/NET inhibition, 5-HT~1A~ affinity | Depression, Anxiety |
(S)-3-(N-Carbamoyl)-5-OH-indane (R=CH~3~) | N-COOCH~3~ | Prodrug (hydrolyzed to parent amine), improved oral bioavailability | Parkinson's (prolonged effect) |
5-Fluoro-(S)-3-(dipropylamino)indane | 5-F substitution | Increased metabolic stability, retained D2 affinity | Parkinson's (chronic treatment) |
Significant research explores its potential in:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2